tert-Butyl (3-formylpyridin-2-yl)carbamate, CAS 116026-94-9, is a bifunctional heterocyclic intermediate essential for multi-step organic synthesis. It features a pyridine core substituted with a reactive formyl (aldehyde) group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This specific arrangement provides orthogonal reactivity, allowing for selective transformations at the aldehyde group while the nucleophilic and basic amine is rendered unreactive. The Boc group's stability to most nucleophiles and bases, coupled with its straightforward removal under acidic conditions, makes this compound a strategic choice for constructing complex molecular architectures, particularly in pharmaceutical and materials science applications. [REFS-1, REFS-2]
Attempting to substitute this compound with its unprotected analog, 2-amino-3-formylpyridine, often leads to significant process limitations and undesirable side reactions. The free primary amine of the analog can compete with the aldehyde in nucleophilic additions, lead to self-condensation or polymerization, and react under conditions intended to modify only the formyl group. This lack of chemoselectivity complicates purification, reduces yields, and compromises reproducibility. Procuring tert-Butyl (3-formylpyridin-2-yl)carbamate bypasses the need for an in-house protection step, which itself consumes reagents and time, while ensuring predictable, selective reactivity of the aldehyde. The Boc group provides critical process control, making it the more efficient and reliable precursor for controlled, sequential synthetic routes. [1]
The primary value of the Boc-protecting group is its stability under a wide range of non-acidic reaction conditions, enabling selective chemistry at the formyl group. For example, in syntheses targeting complex kinase inhibitors, the formyl group can undergo reactions like condensations or reductive aminations first. The Boc group remains intact and is only removed later using strong acids like trifluoroacetic acid (TFA) to reveal the amine for a subsequent, distinct transformation. [REFS-1, REFS-2] This orthogonal strategy is unachievable with the unprotected 2-amino-3-formylpyridine, where the amine would interfere.
| Evidence Dimension | Protecting Group Stability |
| Target Compound Data | Boc group is stable to most bases and nucleophiles. |
| Comparator Or Baseline | Unprotected primary amine (as in 2-amino-3-formylpyridine) is reactive towards electrophiles, aldehydes, and can self-condense. |
| Quantified Difference | Qualitative (Enables/Prevents specific synthetic routes) |
| Conditions | Standard organic synthesis conditions (e.g., base-catalyzed condensations, reductive aminations, organometallic additions). |
This enables controlled, stepwise construction of complex molecules, which is critical for reducing byproducts and improving overall yield in pharmaceutical synthesis.
tert-Butyl (3-formylpyridin-2-yl)carbamate is a solid with a defined melting point of 109-111 °C. Its Boc group significantly increases its lipophilicity (predicted XLogP3 of 1.8) compared to the more polar, unprotected 2-amino-3-formylpyridine. [REFS-1, REFS-2] This results in improved solubility in common organic solvents like THF, DCM, and ethyl acetate, which are frequently used in industrial and laboratory synthesis. This contrasts with the poor solubility often exhibited by amino-pyridines, which can complicate reaction setup, monitoring, and purification.
| Evidence Dimension | Melting Point |
| Target Compound Data | 109-111 °C |
| Comparator Or Baseline | 2-Amino-3-formylpyridine: 98-102 °C (often with decomposition/discoloration issues affecting purity assessment). |
| Quantified Difference | Higher, more defined melting point suggests greater thermal stability and purity. |
| Conditions | Standard laboratory measurement. |
Improved solubility simplifies reaction setup and workup, while a sharp melting point is an indicator of purity and stability, leading to more reproducible process outcomes.
This compound is a key starting material for the synthesis of pyridopyrimidines and related fused heterocyclic scaffolds found in numerous small-molecule kinase inhibitors. The orthogonal reactivity allows for initial elaboration at the formyl group to build a second ring, followed by Boc deprotection and subsequent functionalization of the now-free amine. [1]
Ideal for multi-step syntheses where the aldehyde must be converted (e.g., via Wittig reaction, oxidation to a carboxylic acid, or reduction to an alcohol) under conditions that would be incompatible with a free amino group. The Boc group ensures the amine's integrity until it is intentionally revealed at a later stage.
Used in the synthesis of bespoke ligands for coordination chemistry or as a foundational scaffold for creating compound libraries. The defined and predictable reactivity provided by the Boc group is essential for achieving high purity and structural diversity in these applications.
Irritant